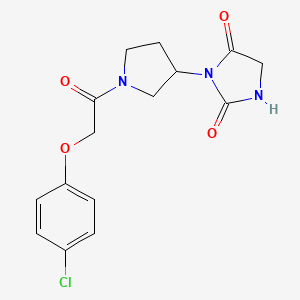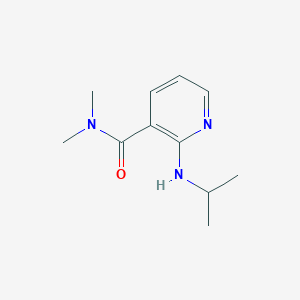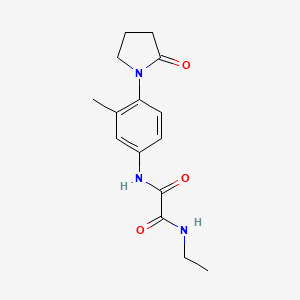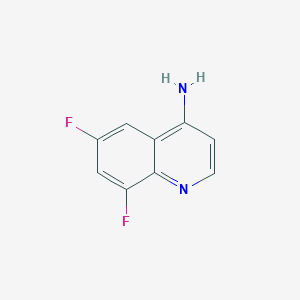
2-(1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a piperidine ring, and an oxadiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings. The piperidine ring is a six-membered ring with one nitrogen atom, which could potentially be involved in hydrogen bonding and other interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the functional groups present in the molecule suggest that it could participate in a variety of chemical reactions. For example, the sulfonyl group could potentially be involved in substitution reactions, and the oxadiazole ring could participate in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the presence of the sulfonyl group and the nitrogen in the piperidine ring could affect the compound’s solubility, acidity/basicity, and reactivity .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various derivatives of 1,3,4-oxadiazole and acetamide, showcasing their multifunctional moieties with potential antibacterial and anti-enzymatic activities. Compounds in this category have been synthesized and structurally elucidated using spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR. The antibacterial screening against certain bacterial strains revealed some compounds as good inhibitors, particularly against gram-negative bacteria, with low potential against lipoxygenase (LOX) enzyme. The hemolytic study provided insights into the cytotoxic behavior of these molecules (Nafeesa et al., 2017).
Enzyme Inhibition and Antimicrobial Activity
Further research includes the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and their screening against butyrylcholinesterase (BChE) enzyme, along with molecular docking studies to explore ligand-BChE binding affinity. This indicates the potential of these compounds in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity, which are crucial for developing new therapeutic agents (Khalid et al., 2016).
Anticancer Potential
A study focused on synthesizing new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives evaluated them as potential drug candidates for Alzheimer’s disease. The synthesized compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, demonstrating the validity of these compounds as new drug candidates through haemolytic activity analysis. This highlights the therapeutic potential of these compounds in neurodegenerative diseases treatment (Rehman et al., 2018).
Antimicrobial and Anticancer Agents
The research extends to the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as promising anticancer agents. These studies involved synthesizing a range of compounds and testing their anticancer potential, indicating some compounds as strong anticancer agents compared to doxorubicin. This suggests the importance of such compounds in developing new anticancer therapies (Rehman et al., 2018).
Future Directions
properties
IUPAC Name |
2-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O3S/c15-10-2-1-3-11(8-10)25(22,23)21-6-4-9(5-7-21)12-19-20-13(24-12)14(16,17)18/h1-3,8-9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKMBIWTQIEUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Fluorophenyl)methylsulfanyl]-3-(3-methylbutyl)pteridin-4-one](/img/structure/B2642374.png)


![N-[2-(4-chlorophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B2642380.png)



![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2642388.png)
![benzyl 4-[1-(4-isobutyl-6-methyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl ether](/img/structure/B2642390.png)

![4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2642393.png)
